![molecular formula C19H16F3N3O2S B2688007 2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 688335-60-6](/img/structure/B2688007.png)

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

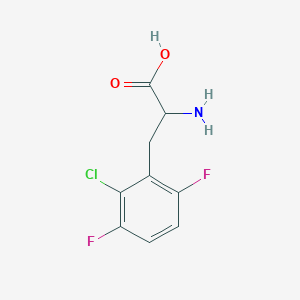

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxyphenyl group and a trifluoromethylphenyl group, both of which are common in many pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The imidazole ring, as part of the core structure, would likely play a significant role in its overall shape and properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the imidazole ring is known to participate in a variety of reactions, including nucleophilic substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could make it soluble in polar solvents .Scientific Research Applications

Anticonvulsant Activity

One study synthesized omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives and evaluated their anticonvulsant activity against seizures induced by maximal electroshock (MES). The most active compound identified was 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide, highlighting the potential of imidazole derivatives in developing anticonvulsant drugs (Aktürk et al., 2002).

Antiprotozoal Activity

Another study focused on the synthesis and antiprotozoal activity of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives against protozoa Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds showed strong activity, with IC50 values in the nanomolar range, indicating their potential as antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Coordination Chemistry and Antioxidant Activity

Research into pyrazole-acetamide derivatives led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and evaluated for their antioxidant activity, demonstrating significant activity and suggesting potential applications in fields requiring antioxidant properties (Chkirate et al., 2019).

Pharmacological Evaluations for Multiple Actions

A study explored the computational and pharmacological potential of heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives for assessing toxicity, tumor inhibition, free radical scavenging, analgesic, and anti-inflammatory potential. This comprehensive evaluation suggests the diverse therapeutic applications of these compounds (Faheem, 2018).

Corrosion Inhibition

Imidazole derivatives have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. The study found that these compounds exhibit high corrosion inhibition efficiency, up to 96%, indicating their potential use in protecting metals against corrosion (Prashanth et al., 2021).

Mechanism of Action

properties

IUPAC Name |

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3O2S/c1-27-14-6-4-5-13(11-14)25-10-9-23-18(25)28-12-17(26)24-16-8-3-2-7-15(16)19(20,21)22/h2-11H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGNDMZZNZZKSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687924.png)

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2687925.png)

![7,7-Dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine hydrochloride](/img/structure/B2687927.png)

![Methyl 2-[cyanomethyl-[3-(3-fluorophenyl)propanoyl]amino]acetate](/img/structure/B2687930.png)

![N-benzyl-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2687932.png)

![N-[1-(1H-indol-3-yl)propan-2-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2687935.png)

![N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2687944.png)

![7-Methyl-2-(5-methyl-4-isoxazolyl)imidazo[1,2-a]pyridine](/img/structure/B2687946.png)

![7-[3-(3-Nitropyridin-2-yl)sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2687947.png)